molecular formula C16H15Cl2N3O B2637941 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034372-62-6

11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2637941
CAS No.: 2034372-62-6
M. Wt: 336.22
InChI Key: XNSCCPCLQBHKIW-UHFFFAOYSA-N
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Description

11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene is a complex organic compound characterized by its unique tricyclic structure and the presence of a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with a suitable triazatricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorobenzoyl chloride
  • 2,5-dichlorobenzoic acid
  • 3,5-dichlorobenzoyl chloride
  • 2,4-dichlorobenzoyl chloride

Uniqueness

11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is unique due to its tricyclic structure and the presence of the triazatricyclic core, which imparts distinct chemical and biological properties compared to other dichlorobenzoyl derivatives.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSCCPCLQBHKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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